![molecular formula C19H17NO3 B13971365 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol CAS No. 350035-09-5](/img/structure/B13971365.png)
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol is an organic compound with the molecular formula C19H17NO3 It is characterized by the presence of methoxy groups at the 2 and 6 positions of the phenol ring and a naphthalenyliminomethyl group at the 4 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol typically involves the condensation of 2-naphthylamine with 3,5-dimethoxy-4-hydroxybenzaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize by-products and ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of receptor activity. The presence of the naphthalenyliminomethyl group allows it to interact with hydrophobic pockets in proteins, leading to changes in their conformation and activity .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxy-4-methylphenol: Similar in structure but with a methyl group instead of the naphthalenyliminomethyl group.
2,6-Dimethoxy-4-ethylphenol: Contains an ethyl group at the 4 position.
2,6-Dimethoxy-4-hydroxybenzaldehyde: Precursor in the synthesis of 2,6-Dimethoxy-4-[(2-naphthalenylimino)methyl]-phenol.
Uniqueness
This compound is unique due to the presence of the naphthalenyliminomethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Propiedades
Número CAS |
350035-09-5 |
|---|---|
Fórmula molecular |
C19H17NO3 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
2,6-dimethoxy-4-(naphthalen-2-yliminomethyl)phenol |
InChI |
InChI=1S/C19H17NO3/c1-22-17-9-13(10-18(23-2)19(17)21)12-20-16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,1-2H3 |
Clave InChI |
ADLDNGOHDJHIMT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C=NC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




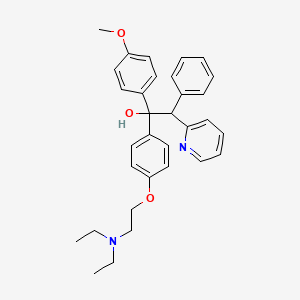
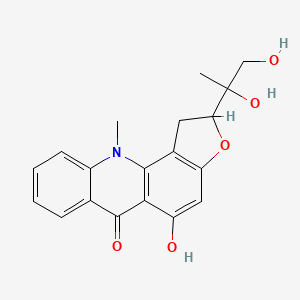

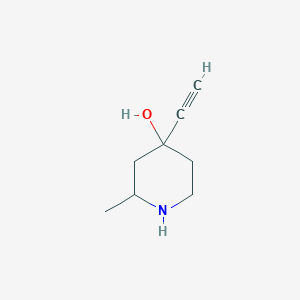
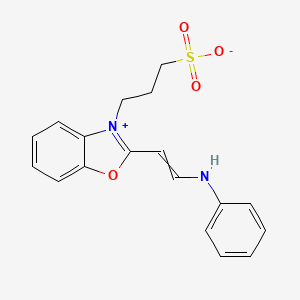
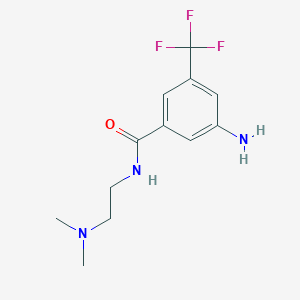

![2-(3-Isopropenyl-phenyl)-[1,3]dioxolane](/img/structure/B13971359.png)
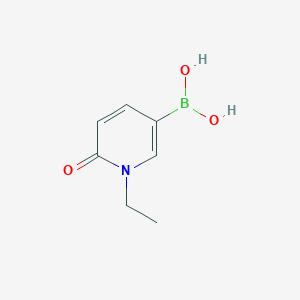
![N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide](/img/structure/B13971374.png)
![2-Chloro-7-cyclopentyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13971382.png)

